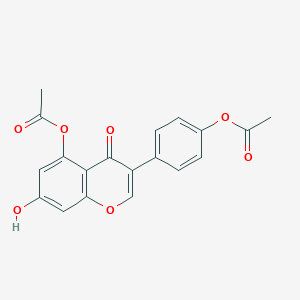

4',5-Di-O-acetyl Genistein

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4',5-Di-O-acetyl Genistein

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the anticipated mechanism of action of 4',5-Di-O-acetyl Genistein, a derivative of the well-studied soy isoflavone, genistein. While extensive research has elucidated the multifaceted biological activities of genistein, specific data on its di-acetylated form remains limited. This document, therefore, synthesizes the known molecular pathways of genistein with established principles of medicinal chemistry to project the mechanistic profile of this compound. The experimental protocols detailed herein are proposed as a robust framework for the comprehensive evaluation of this promising compound.

I. Introduction: The Rationale for Acetylation of Genistein

Genistein (4',5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soybeans and other legumes.[1] It has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Mechanistically, genistein is known to exert its effects through multiple pathways, including the modulation of estrogen receptors, inhibition of protein tyrosine kinases, and regulation of key signaling cascades involved in cell growth, proliferation, and apoptosis.[4][5][6]

Despite its therapeutic potential, the clinical utility of genistein is hampered by its low oral bioavailability.[2][7] This is primarily due to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into inactive glucuronide and sulfate conjugates.[7] Acetylation of phenolic hydroxyl groups is a common and effective strategy in medicinal chemistry to enhance the lipophilicity of a compound. This modification can lead to:

-

Improved Bioavailability: Increased lipophilicity can enhance absorption across the intestinal wall and reduce susceptibility to phase II metabolizing enzymes, thereby increasing the concentration of the active compound in systemic circulation.

-

Prodrug Strategy: The acetyl groups can be designed to be cleaved by esterases within target cells, releasing the active parent compound, genistein, in a localized and sustained manner.

This guide focuses on this compound, a derivative where the hydroxyl groups at the 4' and 5 positions of the isoflavone scaffold are acetylated. These positions are crucial for some of genistein's biological activities, and their temporary protection through acetylation presents an intriguing avenue for enhancing its therapeutic index.

II. Postulated Mechanism of Action of this compound

The mechanism of action of this compound is hypothesized to be a composite of its properties as a prodrug of genistein and any intrinsic activity of the acetylated molecule itself. The primary hypothesis is that this compound acts as a more bioavailable precursor to genistein, which then exerts its well-documented effects on various cellular targets.

A. Cellular Uptake and Bioactivation

It is anticipated that the increased lipophilicity of this compound will facilitate its passive diffusion across cell membranes. Once inside the cell, it is expected to be hydrolyzed by intracellular esterases, releasing genistein and acetic acid.

Caption: Proposed cellular uptake and bioactivation of this compound.

B. Key Molecular Targets of Liberated Genistein

Upon intracellular release, genistein is expected to engage its known molecular targets:

-

Estrogen Receptors (ERs): Genistein is a phytoestrogen that can bind to both ERα and ERβ, albeit with a higher affinity for ERβ.[8] This interaction can lead to the modulation of estrogen-responsive genes, which can have both agonistic and antagonistic effects depending on the cellular context.[9]

-

Protein Tyrosine Kinases (PTKs): Genistein is a well-characterized inhibitor of PTKs, including the epidermal growth factor receptor (EGFR) kinase.[10][11] By blocking the activity of these enzymes, genistein can interfere with signaling pathways that are critical for cell proliferation and survival.

-

Signaling Pathways: Genistein has been shown to modulate several key signaling pathways implicated in cancer and other diseases:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway by genistein can lead to decreased cell proliferation and survival.[4][6]

-

MAPK/ERK Pathway: Modulation of this pathway can impact cell growth and differentiation.[4][6]

-

NF-κB Signaling: Genistein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[4]

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Targets of Genistein and Its Related Flavonoids to Exert Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Regioselective Synthesis and Structural Characterization of 4',5-Di-O-acetyl Genistein

Foreword: The Rationale for Derivatization

Genistein, a prominent isoflavone found in soy and other legumes, is a molecule of significant interest to the scientific community.[1][2][3] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, make it a compelling candidate for therapeutic development.[1][4][5] However, like many natural polyphenols, genistein's clinical utility is often hampered by suboptimal physicochemical properties, such as poor water solubility and limited bioavailability, which can affect its absorption and efficacy.[6]

Chemical modification, specifically acylation, presents a proven strategy to overcome these limitations. By converting the hydrophilic hydroxyl groups into more lipophilic ester moieties, it is possible to enhance the molecule's passage across biological membranes. These ester derivatives can function as prodrugs, remaining inactive until hydrolyzed by endogenous esterases within the body to release the parent genistein at the target site.

This guide focuses on a specific, synthetically challenging derivative: 4',5-Di-O-acetyl genistein . The targeted synthesis of this particular isomer is a nuanced task that requires a deep understanding of flavonoid chemistry. This document provides a comprehensive, field-proven framework for its regioselective synthesis, purification, and rigorous structural characterization, intended for researchers and professionals in medicinal chemistry and drug development.

Part I: The Challenge of Regioselective Acetylation

The primary obstacle in synthesizing this compound is controlling the site of acetylation, a concept known as regioselectivity. The genistein molecule possesses three phenolic hydroxyl (-OH) groups at positions 4', 5, and 7, each exhibiting distinct chemical reactivity.

-

7-OH: This is generally the most acidic and nucleophilic hydroxyl group, making it the most reactive towards acylating agents under neutral or basic conditions.

-

4'-OH: The hydroxyl group on the B-ring is the second most reactive site.

-

5-OH: This hydroxyl group is the least reactive. Its reactivity is significantly diminished due to strong intramolecular hydrogen bonding with the adjacent carbonyl group (C=O) at position 4, which forms a stable six-membered ring.

A standard, non-selective acetylation reaction using reagents like acetic anhydride would preferentially yield a mixture of products, with the 7-O-acetyl and 4',7-Di-O-acetyl derivatives being the major components. The desired 4',5-Di-O-acetyl isomer would be a minor product, if formed at all. Therefore, a strategic approach involving protecting groups is essential to direct the acetylation to the desired positions.

Caption: Reactivity hierarchy of genistein's hydroxyl groups.

Part II: A Proposed Multi-Step Chemical Synthesis Pathway

To achieve the target molecule, a three-stage synthetic strategy is proposed. This pathway is designed to be self-validating at each step through analytical monitoring (e.g., Thin-Layer Chromatography) and requires rigorous purification to ensure the integrity of the final product.

Caption: Proposed three-stage workflow for synthesizing this compound.

Stage 1: Selective Protection of the 7-OH Group

Causality: The foundational step is to mask the most reactive 7-OH group, thereby directing subsequent reactions to the other positions. The methoxymethyl (MOM) ether is an ideal protecting group for this purpose. It is readily introduced under basic conditions and is stable during the subsequent acetylation step, yet it can be cleaved under mild acidic conditions that will not hydrolyze the target ester groups.[7]

Experimental Protocol: Synthesis of 7-O-(Methoxymethyl)genistein

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve genistein (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

-

Basification: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir for 20 minutes.

-

Protection: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the stirred suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 7-O-MOM-genistein as a solid.

Stage 2: Di-acetylation of 4'-OH and 5-OH Groups

Causality: With the 7-OH position blocked, the 4'-OH and the less reactive 5-OH are now available for acylation. Acetic anhydride in the presence of a base like pyridine serves as an effective acetylating system. Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

Experimental Protocol: Synthesis of 4',5-Di-O-acetyl-7-O-(Methoxymethyl)genistein

-

Preparation: Dissolve the purified 7-O-MOM-genistein (1.0 eq) from Stage 1 in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Acetylation: Add acetic anhydride (3.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and stir for 1 hour to hydrolyze excess acetic anhydride. If a precipitate forms, collect it by filtration. Otherwise, extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude tri-substituted product. This intermediate is often pure enough for the next step, but can be further purified by chromatography if necessary.

Stage 3: Selective Deprotection of the 7-OH Group

Causality: The final step is the careful removal of the MOM protecting group to unveil the 7-OH group, yielding the target molecule. This is achieved with a mild acidic solution, leveraging the lability of the acetal-type MOM group while preserving the more robust ester linkages at the 4' and 5' positions.

Experimental Protocol: Synthesis of this compound

-

Preparation: Dissolve the product from Stage 2 (1.0 eq) in methanol (MeOH).

-

Deprotection: Add a solution of 2M hydrochloric acid (HCl) dropwise until the pH is ~2.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully converted.

-

Work-up: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Remove the methanol under reduced pressure.

-

Extraction & Purification: Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final crude product by flash column chromatography on silica gel, followed by recrystallization (e.g., from ethanol/water) to obtain pure this compound.

Part III: Comprehensive Structural Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and, most importantly, the regiochemistry of the synthesized product. The data presented below are predicted values based on established principles of spectroscopic analysis for flavonoids and their derivatives.[8][9]

| Parameter | Expected Result for this compound |

| Molecular Formula | C₁₉H₁₄O₇ |

| Molecular Weight | 354.31 g/mol |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺ at m/z = 355.07 |

| ¹H NMR (in DMSO-d₆) | - δ ~10.8 ppm (s, 1H): Remaining 7-OH proton. - δ ~8.1 ppm (s, 1H): H-2 proton. - δ ~7.5 ppm (d, 2H): H-2'/H-6' protons (shifted downfield). - δ ~7.2 ppm (d, 2H): H-3'/H-5' protons (shifted downfield). - δ ~6.7 ppm (d, 1H): H-6 proton (shifted downfield due to 5-OAc). - δ ~6.5 ppm (d, 1H): H-8 proton. - δ ~2.3 ppm (s, 3H): Acetyl protons (e.g., 4'-OAc). - δ ~2.1 ppm (s, 3H): Acetyl protons (e.g., 5-OAc). |

| ¹³C NMR (in DMSO-d₆) | - δ ~180 ppm: C-4 (Ketone). - δ ~169 ppm: C=O (Ester carbonyls, 2 signals). - δ ~160-100 ppm: Aromatic carbons. - δ ~21 ppm: Acetyl methyl carbons (2 signals). |

| FT-IR (KBr, cm⁻¹) | - ~3400 cm⁻¹: Broad, O-H stretch (from 7-OH). - ~1760 cm⁻¹: Strong, C=O stretch (Ester). - ~1655 cm⁻¹: Strong, C=O stretch (C4-Ketone). - ~1610, 1500 cm⁻¹: C=C stretch (Aromatic). - ~1200 cm⁻¹: C-O stretch (Ester). |

Part IV: Alternative Approaches & Future Perspectives

While chemical synthesis provides a robust route, enzymatic methods represent a compelling "green chemistry" alternative. Lipases, such as Candida antarctica lipase B (Novozym 435), have been successfully employed for the regioselective acylation of various flavonoids and natural products.[10][11][12][13] An enzymatic approach could potentially offer a more direct synthesis with fewer protection-deprotection steps, reducing solvent waste and reaction time. However, achieving the specific 4',5-diacetylation would require extensive screening of enzymes, solvents, and acyl donors to discover a biocatalyst with the precise desired regioselectivity.

Part V: Impact of Acetylation on Properties and Activity

The conversion of two hydroxyl groups to acetyl esters is expected to significantly alter the molecule's properties:

-

Increased Lipophilicity: The acetyl groups increase the nonpolar character of genistein, which should enhance its solubility in lipids and organic solvents, and potentially improve its ability to cross cell membranes.[14]

-

Prodrug Potential: As a prodrug, this compound can circulate in a protected form, potentially avoiding premature metabolism. Upon reaching target tissues, cellular esterases can hydrolyze the ester bonds to release active genistein, enabling targeted delivery and potentially improving its overall therapeutic index.[15]

-

Modified Biological Activity: While often designed as prodrugs, acylated flavonoids can also exhibit their own biological activities. The acetylated form may interact differently with cellular targets compared to the parent compound.[16][17] Further research is needed to determine if this compound possesses unique anti-inflammatory or antiproliferative effects.

Conclusion

The synthesis of this compound is a challenging yet achievable goal that exemplifies the principles of modern synthetic organic chemistry. The proposed multi-step pathway, rooted in the strategic use of protecting groups, provides a logical and robust blueprint for its creation. The successful synthesis and characterization of this and similar derivatives are crucial steps in the ongoing effort to unlock the full therapeutic potential of natural products like genistein, paving the way for the development of novel, more effective therapeutic agents.

References

- Spagnuolo, C., Russo, G. L., Orhan, I. E., Habtemariam, S., Daglia, M., Sureda, A., Nabavi, S. F., Devi, K. P., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2015). Genistein and cancer: current status, challenges, and future directions. Advances in Nutrition, 6(4), 408–419.

- Zhao, Y., et al. (2025). Genistein-7-O-octanoate: a promising natural antioxidant for stabilizing soybean oil during storage and high-temperature frying.

- Papadaki, A., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. International Journal of Molecular Sciences, 25(15), 8089.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5280961, Genistein. Retrieved January 23, 2026, from [Link].

- Krasavin, M., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. Bioorganic & Medicinal Chemistry, 26(4), 859-867.

- Ozhigova, M. G., et al. (2021). Development of Genistein Synthesis for Use as a Certified Reference Material. Pharmaceutical Chemistry Journal, 55, 511–517.

- Parmar, A., Kumar, H., & Marwaha, S. S. (2012). Enzyme‐Catalyzed Regioselective Acetylation of Functionalized Glycosides.

- Ganai, B. A., & Farooqi, H. (2015). Bioactivity of genistein: A review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 76, 30-38.

- Li, Y., et al. (2007). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry, 42(4), 540-547.

-

Wikipedia contributors. (2024, December 18). Genistein. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link].

- Yang, M., et al. (2024). Preparation, physicochemical properties and antioxidant activity of genistein phospholipid complexes. Journal of Polyphenols, 6(4), 141-149.

- Crouvoisier, M., et al. (2016). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry, 12, 1988–1993.

- G-L, T., et al. (2009). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Molecules, 14(1), 257-271.

- Liu, X., et al. (2014). Design, synthesis and evaluation of genistein-O-alkylbenzylamines as potential multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 84, 574-584.

- Varshney, S., et al. (2024). Molecular Pathways of Genistein Activity in Breast Cancer Cells. Pharmaceuticals, 17(5), 643.

- Stanford Medicine. (2025, December 10). Stanford Medicine study shows why mRNA COVID-19 vaccine can cause myocarditis. Scope.

- Ali, M. A., et al. (2018). Synthesis, Characterization, and Antioxidant Activities of Genistein, Biochanin A, and Their Analogues. Journal of Chemistry, 2018, Article ID 8053730.

- Jiang, H., et al. (2004). Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes. Organic Letters, 6(15), 2449–2451.

- Gažák, R., et al. (2015). Regioselective Alcoholysis of Silychristin Acetates Catalyzed by Lipases. Molecules, 20(5), 8794–8806.

- Wang, T. T., Sathyamoorthy, N., & Phang, J. M. (1996). Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro. Nutrition and Cancer, 26(3), 305-318.

- Farhan, M., et al. (2022). Genistein: A Potent Anti-Breast Cancer Agent. Current Molecular Medicine, 22(1), 3-17.

- Ishida, J., et al. (2016). Synthesis of Gentiooligosaccharides of Genistein and Glycitein and Their Radical Scavenging and Anti-Allergic Activity. Molecules, 21(11), 1461.

- Tomassini, A., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Nutrients, 2(3), 280–290.

- Watanabe, T., et al. (2010). Site-selective synthesis of acacetin and genkwanin through lipase-catalyzed deacetylation of apigenin 5,7-diacetate and subsequent methylation. Tetrahedron Letters, 51(27), 3531-3534.

- Wesołowska, A., et al. (2021).

- Crimmins, M. T., & Jacobs, D. L. (2011). A Unified Strategy for Enantioselective Total Synthesis of Cladiellin and Briarellin Diterpenes: Total Synthesis of Briarellins E and F, and the Putative Structure of Alcyonin and Revision of Its Structure Assignment. The Journal of Organic Chemistry, 76(11), 4404–4416.

- Deshmukh, G., et al. (2024). Genistein: A promising phytoconstituent with reference to its bioactivities. Phytotherapy Research, e8256.

Sources

- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genistein - Wikipedia [en.wikipedia.org]

- 4. Genistein: A Potent Anti-Breast Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genistein: A promising phytoconstituent with reference to its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stanford Medicine study shows why mRNA COVID-19 vaccine can cause myocarditis [med.stanford.edu]

- 7. qyaobio.com [qyaobio.com]

- 8. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents [mdpi.com]

- 13. Regioselective Alcoholysis of Silychristin Acetates Catalyzed by Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation, physicochemical properties and antioxidant activity of genistein phospholipid complexes [jpolyph.magtechjournal.com]

- 15. Genistein-7-O-octanoate: a promising natural antioxidant for stabilizing soybean oil during storage and high-temperature frying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

4',5-Di-O-acetyl Genistein as a potential therapeutic agent

An In-Depth Technical Guide to 4',5-Di-O-acetyl Genistein as a Potential Therapeutic Agent

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its multifaceted therapeutic potential, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Its clinical utility, however, is hampered by poor oral bioavailability and rapid metabolism.[3][4] This guide introduces this compound, a synthetic derivative designed to overcome these limitations. Through chemical modification, this acetylated form is postulated to exhibit enhanced lipophilicity and cellular uptake, acting as a prodrug that releases the active genistein molecule within the target cells. This document provides a comprehensive overview of its synthesis, proposed mechanisms of action, and a strategic framework for its preclinical evaluation, offering a valuable resource for researchers and drug development professionals.

The Rationale for Acetylation: Enhancing the Therapeutic Potential of Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a well-studied isoflavone with a broad spectrum of biological activities.[1][2] It exerts its effects by modulating various signaling pathways crucial in tumorigenesis and inflammation, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][2][5] Despite its promising in vitro activities, the clinical translation of genistein has been challenging due to its low water solubility, extensive first-pass metabolism in the liver and intestines, and consequently, poor oral bioavailability.[3]

Acetylation, the process of introducing an acetyl functional group, is a well-established medicinal chemistry strategy to enhance the drug-like properties of natural products.[6][7] For flavonoids, acetylation has been shown to increase their lipophilicity, which can lead to improved membrane permeability and cellular uptake.[8][9] The acetylated derivative can act as a prodrug, traversing the cell membrane more efficiently than the parent compound. Once inside the cell, the acetyl groups can be cleaved by intracellular esterases, releasing the active flavonoid.[8] This approach has the potential to increase the intracellular concentration of the active compound, thereby enhancing its therapeutic efficacy.

This compound is a synthetic derivative where the hydroxyl groups at the 4' and 5 positions of the genistein backbone are acetylated. This modification is hypothesized to improve its pharmacokinetic profile and therapeutic index compared to the parent compound.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a straightforward chemical acetylation of the parent compound, genistein.

Experimental Protocol: Synthesis of this compound

Materials:

-

Genistein

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Dichloromethane (DCM) as a solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve genistein in a suitable volume of dry dichloromethane.

-

Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at room temperature. The molar ratio of genistein to acetic anhydride should be optimized to favor di-acetylation.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and position of the acetyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10][11][12][13][14]

Proposed Mechanism of Action: A Prodrug Approach

This compound is designed to function as a prodrug of genistein. The increased lipophilicity due to the acetyl groups is expected to facilitate its passive diffusion across the cell membrane.

Caption: Proposed prodrug mechanism of this compound.

Once inside the cell, intracellular esterases are expected to hydrolyze the ester bonds, releasing the active genistein molecule. The liberated genistein can then exert its therapeutic effects by interacting with its molecular targets.

Key Signaling Pathways Modulated by Genistein

The anticancer effects of genistein are attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.[1][2][5]

Caption: Key signaling pathways modulated by genistein.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the therapeutic potential of this compound.

In Vitro Studies

Objective: To compare the cytotoxicity, cellular uptake, and mechanism of action of this compound with that of genistein in relevant cancer cell lines.

| Assay | Purpose | Cell Lines |

| MTT/MTS Assay | To determine the half-maximal inhibitory concentration (IC50) and assess cytotoxicity. | Breast (MCF-7, MDA-MB-231), Prostate (PC-3, LNCaP), Colon (HCT-116) |

| Cellular Uptake Study | To quantify the intracellular concentrations of the compound and its parent form over time using HPLC or LC-MS/MS. | Representative cancer cell lines |

| Wound Healing/Transwell Migration Assay | To evaluate the effect on cancer cell migration and invasion. | MDA-MB-231, PC-3 |

| Flow Cytometry (Annexin V/PI Staining) | To quantify apoptosis induction. | As per cytotoxicity results |

| Western Blot Analysis | To investigate the modulation of key signaling proteins (e.g., Akt, ERK, β-catenin, caspases). | As per cytotoxicity results |

Experimental Protocol: Cellular Uptake Analysis by HPLC

Materials:

-

Cancer cell lines

-

This compound and Genistein standards

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound or genistein at a predetermined concentration for various time points (e.g., 1, 2, 4, 8, 24 hours).

-

At each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet the cell debris.

-

Collect the supernatant and analyze it using a validated HPLC method to quantify the intracellular concentrations of the acetylated and parent forms of genistein.

-

Normalize the results to the total protein content of the cell lysate.

In Vivo Studies

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in a relevant animal model of cancer.

| Study | Animal Model | Parameters to be Measured |

| Xenograft Tumor Model | Nude mice bearing tumors from human cancer cell lines (e.g., MDA-MB-231, PC-3) | Tumor volume, tumor weight, body weight, survival rate |

| Pharmacokinetic Study | Healthy mice or rats | Plasma concentration-time profile, Cmax, Tmax, AUC, half-life |

| Preliminary Toxicity Study | Healthy mice or rats | Clinical signs, body weight, organ weights, basic hematology and clinical chemistry |

Pharmacokinetic and Toxicological Considerations

The primary advantage of this compound is its potential for improved pharmacokinetics. The increased lipophilicity is expected to enhance its absorption and distribution. In vivo, the acetylated form may be hydrolyzed back to genistein by esterases in the plasma and tissues.[8]

A comprehensive toxicological assessment will be crucial. While genistein is generally considered safe, high doses of flavonoids can have pro-oxidant effects and interact with drug-metabolizing enzymes.[15] The safety profile of the acetylated derivative will need to be thoroughly evaluated.

Future Perspectives and Conclusion

This compound represents a promising strategy to unlock the full therapeutic potential of genistein. By addressing the pharmacokinetic limitations of the parent compound, this acetylated derivative has the potential to be a more effective agent for the prevention and treatment of various chronic diseases, particularly cancer.

Further research should focus on:

-

Optimizing the synthesis and formulation of this compound.

-

Conducting comprehensive in vitro and in vivo studies to validate its efficacy and mechanism of action.

-

Performing detailed pharmacokinetic and toxicology studies to establish its safety profile.

This technical guide provides a solid foundation for the continued investigation of this compound as a novel therapeutic candidate. The proposed methodologies and strategic considerations outlined herein are intended to guide researchers in the systematic evaluation of this promising compound.

References

-

Spagnuolo, C., Russo, G. L., Orhan, I. E., Habtemariam, S., Daglia, M., Sureda, A., Nabavi, S. F., Devi, K. P., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2015). Genistein and cancer: current status, challenges, and future directions. Advances in nutrition (Bethesda, Md.), 6(4), 408–419. [Link]

-

Mukherjee, S., Manna, K., & Das, D. K. (2024). In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors. International journal of molecular sciences, 25(17), 9483. [Link]

-

Lee, J., & Kim, J. H. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. International journal of molecular sciences, 25(14), 7486. [Link]

-

Chen, Y. C., Hsu, Y. W., & Chen, Y. C. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International journal of molecular sciences, 23(21), 13329. [Link]

-

Miyake, T., & Shibamoto, T. (2020). Effects and Mechanisms of Acylated Flavonoid on Cancer Chemopreventive Activity. Current pharmacology reports, 6(5), 224–232. [Link]

-

Habsah, M., Amran, M., Zuraini, Z., & Lajis, N. H. (2023). A Comprehensive Review of Genistein's Effects in Preclinical Models of Cervical Cancer. International journal of molecular sciences, 25(1), 107. [Link]

-

Pang, Y., & Mak, S. (2018). Genistein, a Phytoestrogen in Soybean, Induces the Expression of Acetylcholinesterase via G Protein-Coupled Receptor 30 in PC12 Cells. International journal of molecular sciences, 19(3), 693. [Link]

-

Spagnuolo, C., Russo, G. L., Orhan, I. E., Habtemariam, S., Daglia, M., Sureda, A., Nabavi, S. F., Devi, K. P., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2015). Genistein and cancer: current status, challenges, and future directions. Advances in nutrition (Bethesda, Md.), 6(4), 408–419. [Link]

-

Russo, M., Spagnuolo, C., Tedesco, I., Bilotto, S., & Russo, G. L. (2012). Genistein in cancer treatment: what is old, what is new?. Food & function, 3(10), 1012–1023. [Link]

-

El-kholy, A. A., El-sattar, N. E. A., & El-seedi, H. R. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules (Basel, Switzerland), 27(21), 7205. [Link]

-

van der Merwe, M. J., & van der Westhuizen, J. H. (2024). Total synthesis of isoflavonoids. Natural product reports, 41(2), 269–302. [Link]

-

Merken, H. M., & Beecher, G. R. (2000). Measurement of food flavonoids by high-performance liquid chromatography: a review. Journal of agricultural and food chemistry, 48(3), 577–599. [Link]

-

Lee, J., & Kim, J. H. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. International journal of molecular sciences, 25(14), 7486. [Link]

-

Ardila, G., & Stevens, J. F. (2020). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of agricultural and food chemistry, 68(47), 13490–13497. [Link]

-

Yang, Z., Kulkarni, K., Zhu, W., & Hu, M. (2012). Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME. Anti-cancer agents in medicinal chemistry, 12(10), 1264–1280. [Link]

-

Pavese, J. M., Kim, H., & Lee, J. S. (2023). Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. Cancers, 15(24), 5831. [Link]

-

Liu, X., Wang, C., Li, Y., & Chang, Q. (2020). Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. Foods (Basel, Switzerland), 9(5), 601. [Link]

-

Hou, S. (2022). Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor. Evidence-based complementary and alternative medicine : eCAM, 2022, 5824242. [Link]

-

Gomes, A., Fernandes, E., & Silva, A. M. (2023). In Vitro Effects of Combining Genistein with Aromatase Inhibitors: Concerns Regarding Its Consumption during Breast Cancer Treatment. International journal of molecular sciences, 24(13), 10526. [Link]

-

Alamprese, C., & Cincotta, F. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food analytical methods, 8(9), 2358–2366. [Link]

-

Lee, J., & Kim, J. H. (2024). Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. International journal of molecular sciences, 25(14), 7486. [Link]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., Klein, V. G., Noland, R. P., Edmondson, Q., Turmon, A. C., Hewitt, W. M., Schwochert, J., Townsend, C. E., Kelly, C. N., Blanco, M. J., & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry, 61(23), 10466–10483. [Link]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., Klein, V. G., Noland, R. P., Edmondson, Q., Turmon, A. C., Hewitt, W. M., Schwochert, J., Townsend, C. E., Kelly, C. N., Blanco, M. J., & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry, 61(23), 10466–10483. [Link]

-

Kamal, M. M., Ghaffar, I., Mushtaq, S., & Kumar, V. (2019). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. Frontiers in pharmacology, 10, 1437. [Link]

-

Xiao, J., & Lu, X. (2017). Modifications of dietary flavonoids towards improved bioactivity: An update on structure-activity relationship. Critical reviews in food science and nutrition, 57(13), 2896–2907. [Link]

-

Denis, Y. S., Fournier, F., Sabot, C., & Bolze, F. (2010). Novel Synthesis of the Isoflavone Genistein. Synlett, 2010(14), 2119–2122. [Link]

-

Tsalissavrou, M., Tsinas, A., & Gikas, E. (2021). Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study. PloS one, 16(4), e0249293. [Link]

-

Chen, J., & Zhang, Y. (2015). The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone. Current topics in medicinal chemistry, 15(1), 26–36. [Link]

-

Chebil, L., Humeau, C., Falcimaigne, A., Engasser, J. M., & Ghoul, M. (2007). Enzymatic acylation of flavonoids. Process Biochemistry, 42(11), 1467–1484. [Link]

-

Galati, G., & O'Brien, P. J. (2004). Potential toxicity of flavonoids and other dietary phenolics: significance for their chemopreventive and anticancer properties. Free radical biology & medicine, 37(3), 287–303. [Link]

-

Silina, E. S., & Strizhakov, A. A. (2021). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 2, 1148–1155. [Link]

-

Liu, Y., Gao, M., Zhang, Y., & Huang, Z. (2025). Comparative study of lipophilicity, cell membrane permeability, and intracellular antioxidant capacity of resveratrol and pterostilbene. The Journal of nutritional biochemistry, 137, 110095. [Link]

- Strobel, R. J., Jr, & Nakatsukasa, W. M. (1996). Process of preparing genistein. U.S.

-

Kumar, S., & Pandey, A. K. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Journal of pharmaceutical and biomedical analysis, 141, 103–113. [Link]

-

Jhan, J. K., & Chen, B. H. (2017). Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity. Journal of food science, 82(1), 105–113. [Link]

-

El-kholy, A. A., El-sattar, N. E. A., & El-seedi, H. R. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules (Basel, Switzerland), 27(21), 7205. [Link]

-

Singh, R., & Kumar, P. (2021). Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. Catalysts, 11(11), 1335. [Link]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., Klein, V. G., Noland, R. P., Edmondson, Q., Turmon, A. C., Hewitt, W. M., Schwochert, J., Townsend, C. E., Kelly, C. N., Blanco, M. J., & Lokey, R. S. (2018). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Journal of medicinal chemistry, 61(23), 10466–10483. [Link]

-

Yang, Z., Kulkarni, K., Zhu, W., & Hu, M. (2012). Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME. Anti-cancer agents in medicinal chemistry, 12(10), 1264–1280. [Link]

-

Das, A. J., Srivastav, P. P., & Deka, S. C. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis. Journal of Applied Pharmaceutical Science, 6(02), 159–165. [Link]

-

Yu, O., Jung, W., Shi, J., Croes, R. A., Fader, G. M., McGonigle, B., & Odell, J. T. (2000). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant physiology, 124(2), 781–794. [Link]

-

Busby, M. G., Jeffcoat, A. R., Bloedon, L. T., Koch, M. A., Black, T., & Stacewicz-Sapuntzakis, M. (2002). Clinical characteristics and pharmacokinetics of purified soy isoflavones: single-dose administration to healthy men. The American journal of clinical nutrition, 75(1), 126–136. [Link]

Sources

- 1. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. scienceopen.com [scienceopen.com]

- 14. japsonline.com [japsonline.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Genistein Derivatives

Abstract

Genistein, a naturally occurring isoflavone predominantly found in soybeans, has garnered significant scientific attention for its multifaceted biological activities, including potent anticancer, antioxidant, and anti-inflammatory properties.[1] However, its clinical utility is often hampered by suboptimal physicochemical properties such as low water solubility and poor bioavailability.[2] This has spurred extensive research into the design and synthesis of genistein derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the discovery of genistein, its natural sources, and the chemical strategies employed for the synthesis of its derivatives. We delve into the structure-activity relationships of these novel compounds and explore their mechanisms of action, with a particular focus on their modulation of key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology, offering both foundational knowledge and practical insights into the development of next-generation therapeutic agents based on the genistein scaffold.

Introduction: The Promise of a Plant-Derived Powerhouse

Genistein (4′,5,7-trihydroxyisoflavone) is a prominent member of the isoflavone class of flavonoids, a group of secondary metabolites ubiquitous in the plant kingdom.[3][4] First isolated in 1899 from the dyer's broom (Genista tinctoria), its discovery laid the groundwork for decades of research into its biological significance.[5] The structural similarity of genistein to estradiol allows it to interact with estrogen receptors, exhibiting both estrogenic and anti-estrogenic effects, which contributes to its diverse pharmacological profile.[6]

The therapeutic potential of genistein is vast, with preclinical studies demonstrating its efficacy in mitigating a range of chronic diseases, including cancer, cardiovascular disease, and osteoporosis.[7] Despite these promising findings, the inherent limitations of the parent molecule necessitate a focused effort on the development of derivatives with improved drug-like properties. This guide will navigate the journey from the initial discovery of genistein to the rational design and synthesis of its derivatives, providing a technical framework for advancing these promising compounds toward clinical application.

Discovery and Natural Abundance of Genistein

The journey of genistein began with its isolation from Genista tinctoria, from which it derives its name.[5] While present in various leguminous plants, the most abundant and commercially significant source of genistein is the soybean (Glycine max).[6] In soybeans, genistein primarily exists in its glycosylated form, genistin (genistein-7-O-β-D-glucoside), which is hydrolyzed to the biologically active aglycone form in the gut.[8] Other notable dietary sources include fava beans, chickpeas, and other legumes.[9] The concentration of genistein and its glycosides can vary significantly depending on the plant species, variety, and processing methods.[6]

Biosynthesis of Genistein in Plants

The biosynthesis of genistein in legumes is a complex enzymatic process that begins with the general phenylpropanoid pathway. The key steps involve the conversion of the amino acid phenylalanine into 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. A crucial enzyme, isoflavone synthase (IFS), a cytochrome P450 monooxygenase, catalyzes the rearrangement of a flavanone intermediate, naringenin, to form genistein.[2][10] This pathway highlights the intricate biochemical machinery that plants utilize to produce this valuable secondary metabolite.

Synthetic Strategies for Genistein Derivatives: A Chemist's Toolkit

The quest to enhance the therapeutic potential of genistein has led to the development of numerous synthetic strategies aimed at modifying its core structure. These modifications are designed to improve solubility, bioavailability, target specificity, and potency. The primary sites for chemical modification are the hydroxyl groups at the C-5, C-7, and C-4' positions.

The Deoxybenzoin Route: A Classic Approach

One of the most established methods for the synthesis of the isoflavone core is the deoxybenzoin route.[11] This method involves the Hoesch reaction of a polyhydroxyphenol (such as phloroglucinol) with a substituted phenylacetonitrile to form a deoxybenzoin intermediate.[3] This intermediate is then cyclized to form the isoflavone ring system.

Experimental Protocol: Synthesis of a Deoxybenzoin Intermediate [3]

-

Step 1: Reaction Setup. To a solution of phloroglucinol (1 equivalent) and substituted phenylacetonitrile (1.1 equivalents) in dry ether, add anhydrous zinc chloride (0.5 equivalents) in an ice-salt bath.

-

Step 2: Hoesch Reaction. Pass a steady stream of dry hydrogen chloride gas through the stirred solution for 2 hours.

-

Step 3: Incubation. Allow the mixture to stand in a refrigerator overnight, followed by passing dry hydrogen chloride gas for an additional 2 hours.

-

Step 4: Hydrolysis. After refrigeration for three days, decant the ether and wash the solid residue with ether. Hydrolyze the solid by refluxing with 2% aqueous HCl for 2 hours.

-

Step 5: Isolation. Cool the reaction mixture, filter the precipitate, and dry to yield the 2,4,6-trihydroxydeoxybenzoin derivative.

Glycosylation: Enhancing Solubility and Bioavailability

Glycosylation, the attachment of sugar moieties, is a key strategy to improve the water solubility and pharmacokinetic profile of genistein.[2] Both chemical and enzymatic methods have been employed to synthesize genistein glycosides.

Experimental Protocol: Enzymatic Glycosylation of Genistein [12]

-

Step 1: Culture Preparation. Administer a solution of genistein (0.08 mmol in 300 µL of ethanol) to a suspension culture of Eucalyptus perriniana cells in a 500-mL flask.

-

Step 2: Incubation. Incubate the culture at 25 °C for five days on a rotary shaker (120 rpm) in the dark.

-

Step 3: Extraction. Separate the cells and medium by filtration. Extract the filtered medium sequentially with ethyl acetate and n-butanol.

-

Step 4: Analysis and Purification. Analyze the extracts by HPLC. The cells can be extracted with methanol to recover any intracellular products. Purify the desired glycosides using chromatographic techniques.

Halogenation and Other Modifications

The introduction of halogen atoms (e.g., bromine, chlorine) or other functional groups onto the genistein scaffold can significantly alter its biological activity. For instance, brominated genistein derivatives have shown enhanced antiparasitic activity.[3] These modifications are typically achieved through electrophilic aromatic substitution reactions.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesis of a diverse library of genistein derivatives has enabled a systematic investigation of their structure-activity relationships. This has provided valuable insights into the structural features required for potent and selective biological activity.

Anticancer Activity

A significant body of research has focused on enhancing the anticancer properties of genistein. The following table summarizes the cytotoxic activity (IC50 values) of genistein and some of its derivatives against various cancer cell lines.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Genistein | - | HeLa (Cervical Cancer) | 10.0 ± 1.5 | [13] |

| Genistein Analogue 1 | Methoxy groups at C-5 and C-7 | HeLa (Cervical Cancer) | >1000 | [13] |

| Genistein | - | MCF-7 (Breast Cancer) | 47.5 | [14] |

| Genistein Derivative G21 | Glycoside at C-7 | Various | ~5 | [6] |

| Genistein | - | PC-3 (Prostate Cancer) | 480 (24h) | [15] |

This table is a representative sample and not exhaustive.

The data clearly indicates that modifications to the genistein scaffold can have a profound impact on its anticancer potency. For example, the glycosylated derivative G21 exhibits significantly lower IC50 values compared to the parent compound in several cell lines.[6] Conversely, methylation of the hydroxyl groups at C-5 and C-7 dramatically reduces activity against HeLa cells, highlighting the importance of these functional groups for cytotoxicity.[13]

Modulation of Cellular Signaling Pathways

Genistein and its derivatives exert their biological effects by interacting with a multitude of cellular signaling pathways that are often dysregulated in disease states. Understanding these molecular mechanisms is crucial for the rational design of targeted therapies.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Genistein has been shown to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells. It can achieve this by increasing the activity of the tumor suppressor PTEN, which dephosphorylates PIP3, a key second messenger in the PI3K pathway.

Caption: Genistein's inhibition of the PI3K/Akt signaling pathway.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival. Genistein has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB.[16] This leads to the sequestration of NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.

Caption: Genistein's inhibitory effect on the NF-κB signaling pathway.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Genistein can interfere with this pathway by promoting the degradation of β-catenin, a key downstream effector.[3][17] It can also modulate the activity of other components of the pathway, such as glycogen synthase kinase 3β (GSK-3β).[3]

Caption: Genistein's modulation of the Wnt/β-catenin signaling pathway.

Characterization of Genistein Derivatives: Ensuring Purity and Identity

The unambiguous characterization of newly synthesized genistein derivatives is paramount to ensure their purity and confirm their chemical structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For genistein derivatives, NMR can confirm the position of substituents and the integrity of the isoflavone core. Key diagnostic signals in the ¹H NMR spectrum of genistein include the aromatic protons of the A and B rings and the characteristic singlet for the C-2 proton.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern of genistein in MS/MS experiments often involves characteristic losses of CO and retro-Diels-Alder reactions of the C-ring.[19][20]

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is widely used for the purification and purity assessment of genistein derivatives.[7] Coupled with a suitable detector, such as a UV-Vis or diode array detector, HPLC can also be used for quantitative analysis.

Future Perspectives and Conclusion

The field of genistein research continues to evolve, with ongoing efforts to develop novel derivatives with enhanced therapeutic properties. The integration of computational chemistry and in silico screening is accelerating the discovery of new lead compounds. Furthermore, the development of targeted drug delivery systems, such as nanoparticles, holds promise for improving the in vivo efficacy of genistein and its derivatives.

References

-

Rusin, A., Krawczyk, U., Grynkiewicz, G., Gogler, A., Zawisza-Puchalka, J., & Polkowski, K. (2010). Synthetic derivatives of genistein, their properties and possible applications. Acta Biochimica Polonica, 57(1), 23-34. [Link]

-

Gargala, G., Stachulski, A. V., Katritzky, A. R., & Beezer, A. E. (2005). In vitro and in vivo anticryptosporidial activities of 3'-and 4'-substituted genistein derivatives. Journal of medicinal chemistry, 48(25), 8034-8041. [Link]

-

Cho, J. H., Kim, D. C., Kim, S. H., Lee, C. H., & Kim, G. P. (2017). Biosynthesis of natural and non-natural genistein glycosides. RSC advances, 7(22), 13385-13393. [Link]

-

Li, Y., Kong, D., Ahmad, A., Bao, B., & Sarkar, F. H. (2013). The role of genistein and synthetic derivatives of isoflavone in cancer prevention and therapy. Mini reviews in medicinal chemistry, 13(14), 2000-2010. [Link]

-

Yu, J., Bi, X., Yu, B., & Chen, D. (2016). Isoflavones: Anti-inflammatory and antioxidant effects and their mechanisms. Molecules, 21(9), 1091. [Link]

-

Ma, L., Liu, G., Jia, Y., Zhang, R., & Li, S. (2017). The mass fragmentation behavior of daidzein, daidzin, genistein, and genistin in negative ion mode. Journal of The American Society for Mass Spectrometry, 28(8), 1600-1609. [Link]

-

Perkin, A. G., & Newbury, F. G. (1899). Luteolin and Genistein. Journal of the Chemical Society, Transactions, 75, 830-839. [Link]

-

Sarkar, F. H., & Li, Y. (2004). Molecular mechanisms of genistein in cancer. Cancer treatment and research, 121, 147-172. [Link]

-

Shimba, M., & Ikota, N. (2015). Synthesis of β-gentiooligosaccharides of genistein (1) and glycitein (5) by glycosylation with E. perriniana. Journal of natural products, 78(5), 1109-1114. [Link]

-

Kitagawa, S., Uchida, K., & Aida, K. (2014). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Journal of mass spectrometry, 49(10), 1046-1053. [Link]

-

Xiong, J., Wang, Y., Wu, J., & Zhang, T. (2015). A comprehensive review of genistein's effects in preclinical models of cervical cancer. Molecules, 20(10), 18236-18265. [Link]

-

Zhang, Y., Chen, J., & Li, Y. (2018). Novasoy and genistein inhibit endometrial cancer cell proliferation through disruption of the AKT/mTOR and MAPK signaling pathways. Oncology reports, 39(5), 2353-2362. [Link]

-

Israël, A. (2009). The IκB kinase complex in NF-κB regulation and beyond. The Journal of experimental medicine, 206(8), 1635-1638. [Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2024). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

-

Kozerski, L., Bocian, W., Bednarek, E., Sitkowski, J., & Kamieński, B. (2007). Solution and solid state 13C NMR and X-ray studies of genistein complexes with amines. Potential biological function of the C-7, C-5, and C-4′-OH groups. Organic & biomolecular chemistry, 5(20), 3349-3356. [Link]

-

De Robertis, M., & Cserjesi, P. (2021). Genistein inhibits activation of Wnt pathway and cell proliferation in colon adenocarcinoma and early embryos. Journal of nutritional biochemistry, 94, 108745. [Link]

-

Wilkinson, M. B., Dias, C., Magida, J., Mazei-Robison, M., Lobo, M. K., Kennedy, P., ... & Nestler, E. J. (2011). A novel role of the WNT-dishevelled-GSK3β signaling cascade in the mouse nucleus accumbens in a social defeat model of depression. Journal of Neuroscience, 31(25), 9084-9092. [Link]

-

Zhang, Y., Song, J., Zhao, W., & Wang, Q. (2014). The action of PI3K/AKT during genistein promoting the activity of eNOS. Zhonghua xin xue guan bing za zhi, 42(1), 60-64. [Link]

-

Kozerski, L., Bocian, W., Bednarek, E., Sitkowski, J., & Kamieński, B. (2007). Solution and solid state 13C NMR and X-ray studies of genistein complexes with amines. Potential biological function of the C-7, C-5, and C-4′-OH groups. Organic & biomolecular chemistry, 5(20), 3349-3356. [Link]

-

Kitagawa, S., Uchida, K., & Aida, K. (2014). Fragmentation pathway for genistein molecular ion [M+H]+ m/z 271. Journal of mass spectrometry, 49(10), 1046-1053. [Link]

-

Yu, O., Jung, W., Shi, J., Croes, R. A., Fader, G. M., McGonigle, B., & Odell, J. T. (2000). Production of the isoflavones genistein and daidzein in non-legume dicot and monocot tissues. Plant physiology, 124(2), 781-794. [Link]

-

Lee, J. H., & Kim, J. H. (2020). A brief history and spectroscopic analysis of soy isoflavones. Journal of the Korean Society for Applied Biological Chemistry, 63(5), 589-598. [Link]

-

Li, Y., & Wang, J. (2022). Recent advances in heterologous synthesis paving way for future green-modular bioindustries: A review with special reference to isoflavonoids. Frontiers in plant science, 13, 893335. [Link]

-

Shimoda, K., Kubota, N., & Hamada, H. (2013). Synthesis of gentiooligosaccharides of genistein and glycitein and their radical scavenging and anti-allergic activity. Molecules, 18(11), 13589-13598. [Link]

-

Davis, J. N., Kucuk, O., & Sarkar, F. H. (2000). Genistein inhibits NF-kappa B activation in prostate cancer cells. Nutrition and cancer, 35(2), 167-174. [Link]

-

Khan, M. A., & Aljarbou, A. N. (2022). Genistein: Therapeutic and preventive effects, mechanisms, and clinical application in digestive tract tumor. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF), Younes, M., Aquilina, G., Engel, K. H., Fowler, P., Frutos Fernandez, M. J., ... & Wright, M. (2022). OPINION on Genistein and Daidzein. EFSA Journal, 20(9), e07521. [Link]

-

Hutti, J. E., Shen, R. R., Abbott, D. W., Zhou, A. Y., & Harris, C. A. (2008). IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway. PloS one, 3(1), e1533. [Link]

-

Wang, C., Li, X., Wang, Y., & Zhang, Y. (2024). Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives. Journal of Fungi, 10(3), 176. [Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2024). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

-

Chen, J., Zeng, Z., & Chen, S. (2021). The PI3K/AKT pathway—the potential key mechanisms of traditional Chinese medicine for stroke. Frontiers in pharmacology, 12, 695869. [Link]

- Constantinou, A. I., Hessler, P. E., & Weber, J. M. (1996). U.S. Patent No. 5,554,519. Washington, DC: U.S.

-

Al-Taweel, A. M., Perveen, S., & Khan, A. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

-

Schlessinger, K., & Hall, A. (2007). GSK-3 inhibition is mediated by dishevelled and not by phosphorylation. The Journal of cell biology, 178(4), 555-561. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280961, Genistein. [Link]

-

Cell Signaling Technology, Inc. (2010, August 19). PI3K / Akt Upstream Signaling [Video]. YouTube. [Link]

-

Cho, J. H., Kim, D. C., Kim, S. H., Lee, C. H., & Kim, G. P. (2017). Biosynthesis of natural and non-natural genistein glycosides. RSC advances, 7(22), 13385-13393. [Link]

-

Caporale, S., Rubino, A., & Tommasi, N. D. (2014). 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones. Magnetic Resonance in Chemistry, 52(10), 614-620. [Link]

-

Lee, J. H., & Kim, J. H. (2020). A brief history and spectroscopic analysis of soy isoflavones. Journal of the Korean Society for Applied Biological Chemistry, 63(5), 589-598. [Link]

-

Zhang, Y., Li, S., & Li, H. (2018). A comprehensive screening and identification of genistin metabolites in rats based on multiple metabolite templates combined with UHPLC-HRMS analysis. Molecules, 23(11), 2758. [Link]

-

Chen, Q., & He, J. (2023). Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme. Bio-protocol, 13(21), e4845. [Link]

-

Selepe, M. A., & Mthembu, S. T. (2024). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemistryOpen, 13(5), e202400033. [Link]

-

BellBrook Labs. (2021, September 7). IKK Complex, NF-kB, and Inflammation – An Intricate Relationship. [Link]

-

Polkowski, K., Popiołkiewicz, J., Krzeczyński, P., & Grynkiewicz, G. (2004). In vitro cytostatic and cytotoxic effects of genistein glucoside derivatives against human cancer cell lines. Acta Poloniae Pharmaceutica, 61(Suppl), 99-102. [Link]

-

D'Acunzo, F., & d'Angelo, A. G. (1996). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses, 73, 244. [Link]

-

Jain, S., & Garg, A. (2020). Development and validation of uv-spectrophotometric method for estimation of daidzein in soy. World Journal of Pharmaceutical and Life Sciences, 6(10), 112-117. [Link]

-

Tran, T. H., & Zheng, J. J. (2022). Premise and peril of Wnt signaling activation through GSK-3β inhibition. Molecular and Cellular Biology, 42(5), e00089-22. [Link]

-

Gębczyński, P., & Paśko, P. (2016). Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line. Postepy higieny i medycyny doswiadczalnej, 70, 1027-1033. [Link]

-

Abdul-Wahab, N., & Abd-Razak, S. (2013). Response surface methodology for optimization of genistein content in soy flour and its effect on the antioxidant activity. Iranian journal of pharmaceutical research: IJPR, 12(3), 433. [Link]

-

Kim, H. K., & Lee, J. H. (2014). Determination of soybean isoflavone by HPLC/DAD and simple UV spectroscopic analysis: a comparative study. Food chemistry, 150, 401-406. [Link]

Sources

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein Regulates Lipid Metabolism via Estrogen Receptor β and Its Downstream Signal Akt/mTOR in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between genistein and Wnt pathway in colon adenocarcinoma and early embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein modulates NF-κB-associated renal inflammation, fibrosis and podocyte abnormalities in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US5554519A - Process of preparing genistein - Google Patents [patents.google.com]

- 9. Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 12. Synthesis of Gentiooligosaccharides of Genistein and Glycitein and Their Radical Scavenging and Anti-Allergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A brief history and spectroscopic analysis of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of natural and non-natural genistein glycosides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

exploring the anti-inflammatory properties of 4',5-Di-O-acetyl Genistein

An In-Depth Technical Guide to Exploring the Anti-inflammatory Properties of 4',5-Di-O-acetyl Genistein

Foreword: A Senior Application Scientist's Perspective

In the relentless pursuit of novel therapeutic agents, nature frequently serves as our most sophisticated chemist. Genistein, an isoflavone abundant in soy, has long been a subject of intense research due to its pleiotropic biological activities, including its notable anti-inflammatory potential.[1][2][3] However, the clinical translation of natural products is often hampered by suboptimal physicochemical properties, such as poor solubility and limited bioavailability.[4] This reality has catalyzed the exploration of synthetic derivatives designed to enhance the therapeutic profile of the parent compound.

This guide focuses on This compound , a synthetic derivative of genistein. The acetylation of the hydroxyl groups at the 4' and 5 positions is a strategic chemical modification aimed at improving its pharmacological characteristics. The core objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the systematic evaluation of the anti-inflammatory properties of this promising compound.

We will move beyond mere recitation of protocols. Instead, this guide is structured to illuminate the causality behind each experimental choice, ensuring a self-validating and logically coherent investigatory workflow. From foundational in vitro assays to mechanistic deep dives and computational modeling, the methodologies presented herein are designed to build a robust, data-driven narrative around the therapeutic potential of this compound.

Section 1: Compound Profile and Rationale

1.1. Chemical Identity

-

Compound Name: this compound

-

Molecular Formula: C₁₉H₁₄O₇[5]

-

Molecular Weight: 354.3 g/mol [5]

-

Structure:

1.2. Rationale for Acetylation

The parent compound, genistein, possesses three hydroxyl groups. The strategic acetylation at the 4' and 5 positions is hypothesized to:

-

Increase Lipophilicity: Enhancing the molecule's ability to permeate cell membranes, potentially leading to improved cellular uptake and bioavailability.

-

Modulate Receptor Binding: Altering the electronic and steric profile of the molecule, which could fine-tune its interaction with specific protein targets within inflammatory signaling cascades.

-

Protect from Metabolism: The acetyl groups may protect the hydroxyl moieties from rapid phase II metabolism (e.g., glucuronidation or sulfation), thereby prolonging the compound's half-life.

This guide outlines the experimental journey to validate these hypotheses and comprehensively characterize the compound's anti-inflammatory efficacy.

Caption: Logical workflow for evaluating a novel anti-inflammatory compound.

Section 2: In Vitro Evaluation of Anti-inflammatory Efficacy

The foundational assessment of any anti-inflammatory agent begins with robust and reproducible in vitro models. The murine macrophage cell line, RAW 264.7 , is the industry standard for this purpose. When stimulated with lipopolysaccharide (LPS), these cells mimic the inflammatory response of macrophages by producing a cascade of pro-inflammatory mediators.[6]

2.1. Prerequisite: Determining Cytotoxicity (MTT Assay)

Expertise & Causality: Before assessing anti-inflammatory activity, it is imperative to establish the non-toxic concentration range of this compound. A reduction in inflammatory markers is meaningless if it is merely a consequence of cell death. The MTT assay is a colorimetric assay that measures mitochondrial reductase activity, a reliable indicator of cell viability.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.[6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Concentrations that maintain >95% viability are considered non-toxic and suitable for subsequent anti-inflammatory assays.

2.2. Primary Endpoint: Nitric Oxide (NO) Inhibition (Griess Assay)

Expertise & Causality: Upon LPS stimulation, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production—a potent pro-inflammatory mediator.[7] The Griess assay is a simple and reliable method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8]

Protocol: Nitric Oxide Production Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[9]

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[9]

-

Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.[9]

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]

-

Incubation & Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[10]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

2.3. Secondary Endpoint: Pro-inflammatory Cytokine Quantification (ELISA)

Expertise & Causality: A hallmark of the inflammatory response is the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] Quantifying the reduction of these key signaling molecules provides strong evidence of anti-inflammatory activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for its high sensitivity and specificity.

Protocol: Cytokine ELISA

-

Sample Preparation: Prepare cell culture supernatants as described in the NO assay (Steps 1-4).

-

ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, strictly following the manufacturer's protocol.[11][12] A general workflow includes:

-

Coating a 96-well plate with a capture antibody specific to the target cytokine.[13]

-

Adding standards and samples (supernatants) to the wells and incubating.[13]

-

Washing the plate and adding a biotinylated detection antibody.[13]

-

Adding streptavidin-HRP (Horseradish Peroxidase) conjugate.[13]

-

Adding a substrate solution (e.g., TMB) to develop color.[12]

-

Stopping the reaction and measuring the absorbance.

-

-

Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from recombinant cytokines.

| Parameter | Control (LPS only) | This compound (10 µM) + LPS | This compound (25 µM) + LPS |

| NO₂⁻ (µM) | 55.2 ± 4.1 | 31.5 ± 3.5 | 15.8 ± 2.9 |

| TNF-α (pg/mL) | 2850 ± 210 | 1620 ± 150 | 750 ± 95 |

| IL-6 (pg/mL) | 1540 ± 130 | 810 ± 90 | 320 ± 50 |